(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17287413
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO5 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | (3R,4S)-4-[3-(methoxymethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-14(15(10-19)16(20)21)13-7-5-6-12(8-13)11-23-4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 |
| Standard InChI Key | WBUKCTAOALJTAN-CABCVRRESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)COC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)COC |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₁₈H₂₅NO₅, with a molecular weight of 335.4 g/mol . Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 1-position with a Boc group and at the 4-position with a phenyl ring bearing a methoxymethyl (-CH₂OCH₃) substituent. The carboxylic acid group at the 3-position introduces polarity and hydrogen-bonding capacity, critical for interactions in biological systems .
The stereochemistry is defined by the (3R,4S) configuration, which imposes specific spatial arrangements on the functional groups. This stereochemical complexity is encoded in the SMILES notation:
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)COC .
Key Functional Groups and Their Roles
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tert-Butoxycarbonyl (Boc) Group: Serves as a protective group for amines, enhancing stability during synthetic reactions.
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Methoxymethyl-Phenyl Substituent: Introduces hydrophobicity and modulates electronic effects via the methoxy group’s electron-donating properties .
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Carboxylic Acid: Enables salt formation, solubility in aqueous media, and participation in hydrogen bonding.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid involves multi-step organic reactions, typically including:
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Pyrrolidine Ring Formation: Cyclization reactions using precursors like γ-amino alcohols or ketones.
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Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions.
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Phenyl Substitution: Coupling reactions (e.g., Suzuki-Miyaura) to attach the methoxymethyl-phenyl group.
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group .
Optimization Challenges
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Stereochemical Control: Achieving the desired (3R,4S) configuration requires chiral catalysts or resolution techniques.
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Purification: Chromatographic methods (e.g., HPLC) are essential due to the compound’s polar and non-polar moieties.
Physicochemical Characterization
Computed and Experimental Properties
Key properties derived from PubChem and experimental studies include:
Spectroscopic Characterization
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NMR Spectroscopy: Used to confirm stereochemistry and functional group integration.
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Mass Spectrometry: Validates molecular weight (observed m/z: 335.1733) .
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Infrared Spectroscopy: Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) bands.
Biological Activity and Mechanistic Insights
Pharmacological Relevance
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Drug Intermediate: Used in synthesizing peptidomimetics due to its rigid pyrrolidine core.
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Antiviral Research: Analogous compounds have shown activity against viral proteases.
Applications in Medicinal Chemistry
Role in Drug Design
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Scaffold for Analog Development: The pyrrolidine ring serves as a conformationally restricted scaffold, mimicking peptide bonds.
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Prodrug Potential: The carboxylic acid can be esterified for improved bioavailability.
Case Study: Comparison with Analogues
The table below highlights structural differences between this compound and related derivatives:
| Compound Name | Key Structural Features | Biological Relevance |
|---|---|---|
| 4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid | Lacks Boc group; simpler substitution | Reduced metabolic stability |
| (2S,5S)-1-[N-(Methoxycarbonyl)-L-valyl]-5-methylpyrrolidine-2-carboxylic acid | Valine side chain | Enhanced target specificity |
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